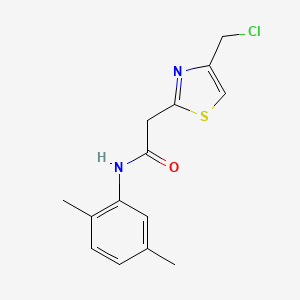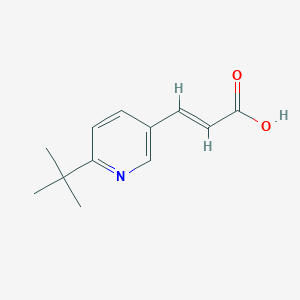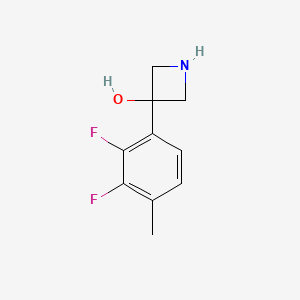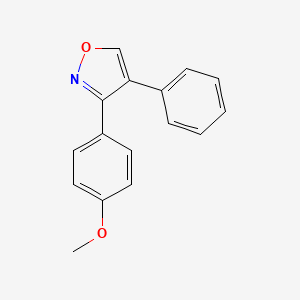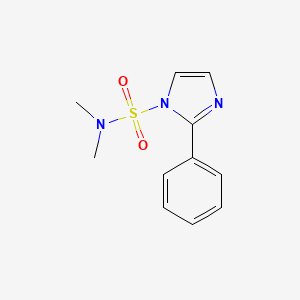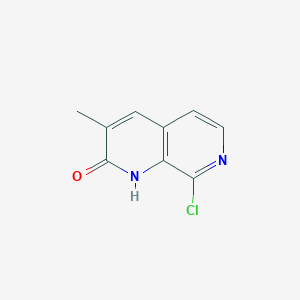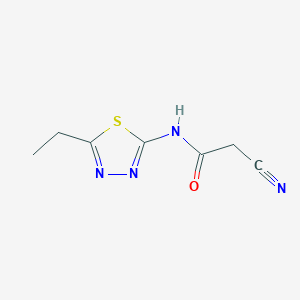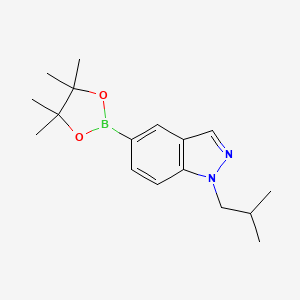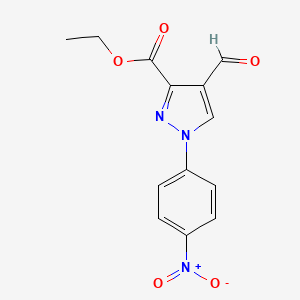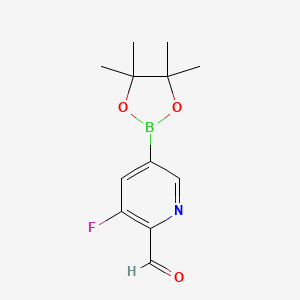
2-(1,3,5-Triazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,5-Triazin-2-yl)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are nitrogen-containing heterocycles with a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3,5-Triazin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ethanolamine. The reaction typically occurs under basic conditions, often using a base such as sodium carbonate or potassium carbonate to facilitate the substitution of chlorine atoms in cyanuric chloride with the ethanolamine group .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3,5-Triazin-2-yl)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of esters and ethers.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acid chlorides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
Esters and Ethers: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Imines and Derivatives: Produced through condensation reactions.
Applications De Recherche Scientifique
2-(1,3,5-Triazin-2-yl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3,5-Triazin-2-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound’s hydroxyl group allows it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
2-(1,3,5-Triazin-2-yl)ethanol can be compared with other triazine derivatives, such as:
Melamine (2,4,6-Triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): Used in the synthesis of reactive dyes.
The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to other triazine derivatives .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-(1,3,5-triazin-2-yl)ethanol |
InChI |
InChI=1S/C5H7N3O/c9-2-1-5-7-3-6-4-8-5/h3-4,9H,1-2H2 |
Clé InChI |
LBWCDROIOCXGGV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NC(=N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


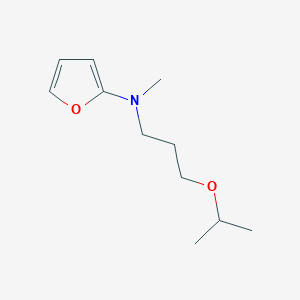
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
